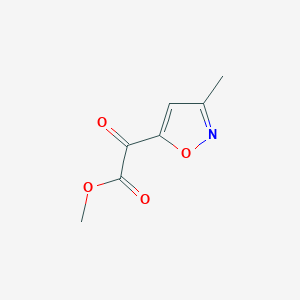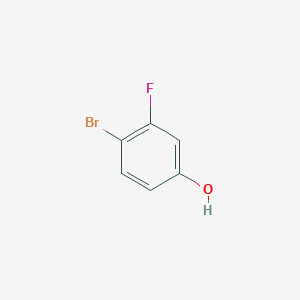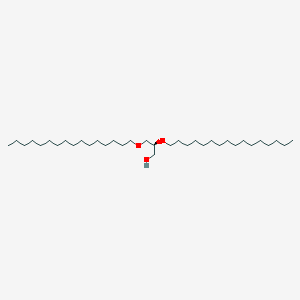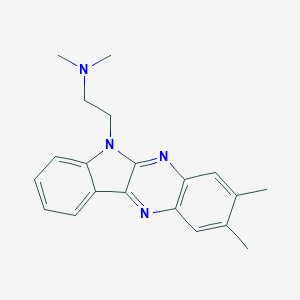
B220
説明
B220は、CD45Rとしても知られており、タンパク質チロシンホスファターゼ受容体C型です。これは、免疫応答において重要な役割を果たす白血球の一種であるB細胞に見られる表面マーカーです。 This compoundは、細胞シグナル伝達、分化、免疫応答調節など、さまざまな細胞プロセスに関与しています .
科学的研究の応用
B220 has numerous applications in scientific research, particularly in the fields of immunology and cell biology. It is commonly used as a marker to identify and isolate B cells in various experimental settings. Researchers use antibodies against this compound to study B cell development, differentiation, and function .
In medicine, this compound is used in diagnostic assays to identify certain types of leukemia and lymphoma, as these cancers often involve abnormal B cells expressing this compound. Additionally, this compound is used in flow cytometry, a technique that allows for the analysis of cell populations based on their surface markers .
作用機序
B220は、タンパク質チロシンホスファターゼとしての役割を通じてその効果を発揮します。それは、標的タンパク質上の特定のチロシン残基を脱リン酸化し、シグナル伝達経路を活性化または阻害する可能性があります。 シグナル伝達経路のこの調節は、細胞の成長、分化、免疫応答など、さまざまな細胞プロセスにとって不可欠です .
This compoundの分子標的は、キナーゼやその他のホスファターゼなど、免疫応答に関与するさまざまなシグナル伝達分子が含まれます。 これらの標的のリン酸化状態を調節することにより、this compoundは免疫恒常性の維持と自己免疫反応の予防に重要な役割を果たします .
類似の化合物との比較
This compoundは、CD45やCD148などの他のタンパク質チロシンホスファターゼに似ています。this compoundは、B細胞におけるその発現パターンと特定の機能においてユニークです。 CD45はすべての造血細胞で発現していますが、this compoundは主にB細胞に存在し、これらの細胞に対するより特異的なマーカーとなっています .
他の類似の化合物には、CD19とCD20が含まれ、これらもB細胞の表面マーカーです。 This compoundはホスファターゼとしての役割において異なり、一方、CD19とCD20はB細胞シグナル伝達および機能の異なる側面に関与しています .
生化学分析
Biochemical Properties
B220 has shown good binding affinity to DNA, as evident from the high thermal stability of the this compound-DNA complex . The thermal stability of this complex depends on the type of substituents and side chains attached to the this compound nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting processes vital for DNA replication . This disruption is predominantly due to the intercalation of this compound into the DNA helix .
Molecular Mechanism
The mechanism of action of this compound is predominantly through DNA intercalation . This intercalation disrupts vital processes for DNA replication, leading to its pharmacological effects . Despite having poor inhibitory activity on topoisomerase II enzyme, this compound has significant multidrug resistance (MDR) modulating activity .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. Highly active this compound derivatives such as NCA0424 and 9-OH-B-220 have shown good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (a derivative of this compound) showed high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .
Metabolic Pathways
It is known that this compound interacts with DNA, and this interaction is crucial for its pharmacological activities .
Transport and Distribution
It is known that this compound can intercalate into the DNA helix , suggesting that it can be transported to the nucleus of cells.
Subcellular Localization
The subcellular localization of this compound is predominantly in the nucleus due to its ability to intercalate into the DNA helix . This localization is crucial for its pharmacological activities .
準備方法
合成経路と反応条件: B220の調製は、一般的に組換えDNA技術を用います。このプロセスには、this compoundをコードする遺伝子を発現ベクターに挿入することが含まれ、その後、大腸菌や哺乳動物細胞などの宿主細胞に導入されます。 宿主細胞は、this compoundタンパク質を発現するために特定の条件下で培養され、その後、アフィニティークロマトグラフィーなどの技術を使用して精製されます .
工業生産方法: 工業的な設定では、this compoundの生産には大規模な発酵プロセスが関与します。宿主細胞はバイオリアクターで培養され、温度、pH、栄養供給などの条件がタンパク質発現を最適化するために慎重に制御されます。 十分な成長の後、細胞を収穫し、this compoundタンパク質を抽出および精製するために工業規模のクロマトグラフィーシステムが使用されます .
化学反応の分析
反応の種類: B220は、リン酸化や脱リン酸化など、さまざまな化学反応を起こすことができます。これらの反応は、細胞シグナル伝達における役割において不可欠です。 リン酸化には、タンパク質へのリン酸基の付加が含まれ、脱リン酸化にはこの基の除去が含まれます .
一般的な試薬と条件: this compoundのリン酸化には、通常、キナーゼの存在が必要です。キナーゼは、アデノシン三リン酸(ATP)からタンパク質にリン酸基を転移する酵素です。一方、脱リン酸化には、リン酸基を除去するホスファターゼが必要です。 これらの反応は、通常、pH約7.4、温度37°Cなどの生理的条件下で行われます .
生成される主な生成物: this compoundのリン酸化および脱リン酸化から生成される主な生成物は、それぞれリン酸化および脱リン酸化されたタンパク質の形です。 これらの修飾は、タンパク質の活性とその他の細胞成分との相互作用を変える可能性があります .
科学研究への応用
This compoundは、特に免疫学と細胞生物学の分野で、科学研究で多くの用途があります。これは、さまざまな実験設定でB細胞を特定および分離するためのマーカーとして一般的に使用されます。 研究者は、this compoundに対する抗体を使用して、B細胞の発達、分化、機能を研究しています .
医学では、this compoundは、特定の種類の白血病やリンパ腫を特定するための診断アッセイに使用されます。これらの癌は、しばしばthis compoundを発現する異常なB細胞に関与しています。 さらに、this compoundは、フローサイトメトリーで使用されます。フローサイトメトリーは、表面マーカーに基づいて細胞集団を分析することを可能にする技術です .
類似化合物との比較
B220 is similar to other protein tyrosine phosphatases, such as CD45 and CD148. this compound is unique in its expression pattern and specific functions in B cells. While CD45 is expressed on all hematopoietic cells, this compound is predominantly found on B cells, making it a more specific marker for these cells .
Other similar compounds include CD19 and CD20, which are also surface markers on B cells. this compound is distinct in its role as a phosphatase, whereas CD19 and CD20 are involved in different aspects of B cell signaling and function .
特性
IUPAC Name |
2-(2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLSGFJELWCFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920692 | |
| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112228-65-6 | |
| Record name | B 220 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112228656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
ANone: B220, also known as CD45R, is the longest isoform of the CD45 protein, a transmembrane tyrosine phosphatase critical for signal transduction in immune cells. Though predominantly expressed on B cells, this compound is also found on subsets of T cells, NK cells, and dendritic cells, particularly in pathological contexts. Its expression pattern and functional roles make it a valuable marker for studying immune cell development, activation, and dysfunction in various disease models.
ANone: CD45 exists in multiple isoforms due to alternative splicing of exons 4, 5, and 6. this compound is unique as it includes all three exons, resulting in a 220-kDa protein. Other isoforms, such as CD45RA and CD45RO, differ in molecular weight and expression patterns, reflecting distinct roles in T cell development and activation.
A: this compound is expressed throughout B cell development, from early precursors in the bone marrow to mature B cells in peripheral lymphoid organs. Studies indicate a role for this compound in regulating B cell signaling, proliferation, and survival. [ [] , [] ]
A: this compound expression on non-B cells is often associated with specific activation states or pathological conditions. For example, activated T cells [ [] ], certain NK cell subsets [ [] ], and plasmacytoid dendritic cells [ [] ] express this compound. In autoimmune-prone MRL/lpr mice, a large population of unusual CD4-CD8- double negative T cells express this compound, contributing to the pathogenesis of their lupus-like disease. [ [] , [] , [] ]
A: In MRL/lpr mice, this compound+ DN T cells exhibit altered signaling, cytokine production, and survival, contributing to the development of autoimmunity. These cells are resistant to Fas-mediated apoptosis, leading to their accumulation and a breakdown in self-tolerance. [ [] , [] ]
A: Studies suggest that this compound expression on T cells may be a transient event associated with apoptosis. Activated T cells up-regulate this compound before undergoing apoptosis, suggesting a potential role in regulating cell death pathways. [ [] , [] ]
A: Yes, this compound expression can be modulated by various factors, including cytokines, cellular activation, and disease states. For instance, estrogen deficiency leads to increased this compound+ B cell precursors in the bone marrow. [ [] ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


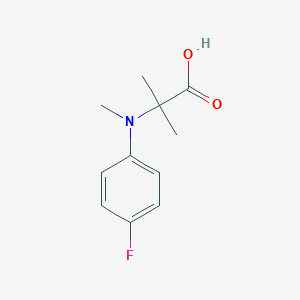


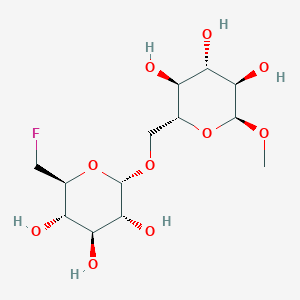
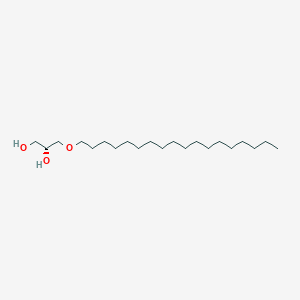
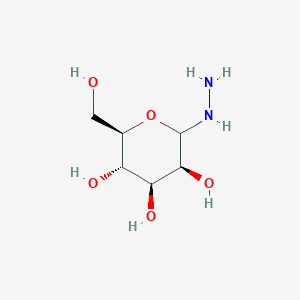
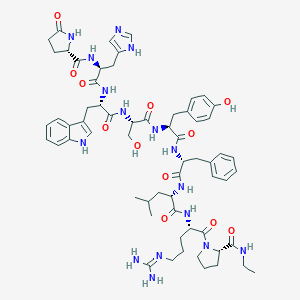
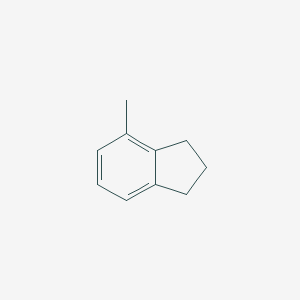
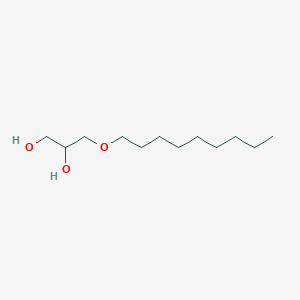
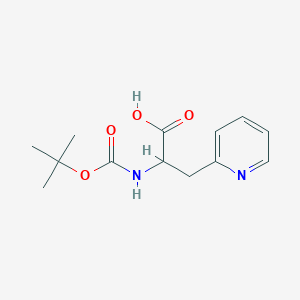
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)
